molecular formula C16H11BO3 B13931230 Naphtho[2,3-b]benzofuran-4-ylboronic acid

Naphtho[2,3-b]benzofuran-4-ylboronic acid

Cat. No.: B13931230
M. Wt: 262.1 g/mol
InChI Key: BGUAUUNQLULZTA-UHFFFAOYSA-N
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Description

B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid: is a boronic acid derivative of benzo[b]naphtho[2,3-d]furan. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a fused polycyclic aromatic hydrocarbon. The presence of the boronic acid group makes this compound highly reactive and useful in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid typically involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems further enhances the production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid.

    Reduced Derivatives: Reduced forms of the compound with altered functional groups.

    Substituted Derivatives: Products with substituted boronic acid groups.

Mechanism of Action

The mechanism of action of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, making this compound useful in various biochemical applications .

Comparison with Similar Compounds

Uniqueness: B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and functionality. This makes it particularly valuable in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C16H11BO3

Molecular Weight

262.1 g/mol

IUPAC Name

naphtho[2,3-b][1]benzofuran-4-ylboronic acid

InChI

InChI=1S/C16H11BO3/c18-17(19)14-7-3-6-12-13-8-10-4-1-2-5-11(10)9-15(13)20-16(12)14/h1-9,18-19H

InChI Key

BGUAUUNQLULZTA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC4=CC=CC=C4C=C3O2)(O)O

Origin of Product

United States

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